Carboxymethylthio-3-(3-chlorophenyl)-1,2,4-oxadiazol Carboxymethylthio-3-(3-chlorophenyl)-1,2,4-oxadiazol
Brand Name: Vulcanchem
CAS No.: 338746-11-5
VCID: VC4328639
InChI: InChI=1S/C10H7ClN2O3S/c11-7-3-1-2-6(4-7)9-12-10(16-13-9)17-5-8(14)15/h1-4H,5H2,(H,14,15)
SMILES: C1=CC(=CC(=C1)Cl)C2=NOC(=N2)SCC(=O)O
Molecular Formula: C10H7ClN2O3S
Molecular Weight: 270.69 g/mol

Carboxymethylthio-3-(3-chlorophenyl)-1,2,4-oxadiazol

CAS No.: 338746-11-5

Cat. No.: VC4328639

Molecular Formula: C10H7ClN2O3S

Molecular Weight: 270.69 g/mol

* For research use only. Not for human or veterinary use.

Carboxymethylthio-3-(3-chlorophenyl)-1,2,4-oxadiazol - 338746-11-5

Specification

CAS No. 338746-11-5
Molecular Formula C10H7ClN2O3S
Molecular Weight 270.69 g/mol
IUPAC Name 2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl]acetic acid
Standard InChI InChI=1S/C10H7ClN2O3S/c11-7-3-1-2-6(4-7)9-12-10(16-13-9)17-5-8(14)15/h1-4H,5H2,(H,14,15)
Standard InChI Key BGDMJXZYDKFEGJ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C2=NOC(=N2)SCC(=O)O
Canonical SMILES C1=CC(=CC(=C1)Cl)C2=NOC(=N2)SCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound is systematically named 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid, with the molecular formula C₁₀H₇ClN₂O₃S and a molecular weight of 270.69 g/mol . Its structure integrates a 1,2,4-oxadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom—substituted at position 3 with a 3-chlorophenyl group and at position 5 with a carboxymethylthio (-SCH₂COOH) moiety.

Table 1: Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight270.69 g/mol
SMILESC1=CC(=CC(=C1)Cl)C2=NOC(=N2)SCC(=O)O
InChIKeyBGDMJXZYDKFEGJ-UHFFFAOYSA-N
ClassyFire Classification1,2,4-oxadiazoles (subclass of azoles)
Exact Mass270.987 g/mol (calculated)

Spectral and Computational Data

While experimental spectral data (e.g., NMR, IR) remain unpublished, computational models predict key properties:

  • Collision Cross Section (CCS): Predicted CCS values for adducts range from 137.0 Ų ([M+H]⁺) to 151.6 Ų ([M+Na]⁺), suggesting moderate polarity .

  • Lipophilicity: The presence of the chlorophenyl group and carboxylic acid side chain implies a balance between hydrophobic and hydrophilic interactions, critical for membrane permeability in drug design.

Synthesis and Synthetic Challenges

General Methods for 1,2,4-Oxadiazole Synthesis

Although no published route specifically targets Carboxymethylthio-3-(3-chlorophenyl)-1,2,4-oxadiazol, its synthesis likely follows established protocols for 3,5-disubstituted-1,2,4-oxadiazoles :

  • Amidoxime Cyclization: Reacting 3-(3-chlorophenyl)amidoxime with a carboxymethylthio-containing acylating agent (e.g., chloroacetic acid derivatives) under basic conditions.

  • Heterocyclization in Superbases: Using NaOH/DMSO systems to facilitate one-pot formation at room temperature, though reaction times may extend to 24 hours .

Table 2: Comparative Synthesis Approaches

MethodYield RangeLimitationsRelevance to Target Compound
Amidoxime + Acyl Chloride11–90%Harsh conditions, purification issuesApplicable with modified reagents
Superbase (NaOH/DMSO)61–93%Long reaction timesLikely route for scale-up
Mechanochemical GrindingN/AExperimental, untestedPotential for solvent-free synthesis

Challenges in Optimization

  • Functional Group Sensitivity: The carboxylic acid group (-COOH) may require protection during synthesis to prevent side reactions .

  • Purification: Column chromatography or recrystallization is often necessary due to byproduct formation, complicating large-scale production .

ParameterRecommendationSource
Storage ConditionsTightly closed container in cool, dry area
Personal Protective GearGloves, lab coat, eye protection
First Aid MeasuresFlush eyes/skin with water; seek medical aid

Environmental Precautions

Avoid release into waterways due to potential bioaccumulation risks. Waste disposal must comply with local regulations for halogenated organic compounds .

Future Directions and Research Gaps

Clinical Translation Challenges

  • Toxicokinetics: No data exist on absorption, distribution, metabolism, or excretion (ADME) in mammalian systems.

  • Dose Optimization: Preclinical studies are needed to establish therapeutic indices and minimize off-target effects.

Emerging Synthesis Technologies

Mechanochemical Synthesis: Solvent-free grinding methods could enhance yield and sustainability, though this remains untested for 1,2,4-oxadiazoles .

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